Tert-butyl 4-bromo-3-iodophenylcarbamate, with the chemical formula CHBrINO and a molecular weight of approximately 398.04 g/mol, is a synthetic organic compound classified under carbamates. It is recognized for its utility in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound features a tert-butyl group, which enhances its solubility and stability, making it a valuable building block in organic synthesis.
This compound is categorized as a carbamate due to the presence of the carbamate functional group (-OC(=O)NR). The tert-butyl group contributes to its classification as a tertiary amine derivative. The compound is often sourced from specialized chemical suppliers and is used in research settings for various synthetic applications.
The synthesis of tert-butyl 4-bromo-3-iodophenylcarbamate typically involves several key steps:
This method leverages the stability of the tert-butyl protecting group, facilitating further functionalization without significant side reactions.
The molecular structure of tert-butyl 4-bromo-3-iodophenylcarbamate can be represented as follows:
The structural formula can be depicted using SMILES notation: O=C(OC(C)(C)C)NC1=CC=C(Br)C(I)=C1
.
Tert-butyl 4-bromo-3-iodophenylcarbamate participates in several important chemical reactions:
These reactions are crucial for developing more complex molecules in medicinal chemistry.
The mechanism of action for tert-butyl 4-bromo-3-iodophenylcarbamate primarily revolves around its reactivity due to the halogen substituents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
For example, when reacting with an amine:
This mechanism underlies many synthetic applications in organic chemistry.
Tert-butyl 4-bromo-3-iodophenylcarbamate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
Tert-butyl 4-bromo-3-iodophenylcarbamate finds applications in several scientific fields:
Its versatility as a building block allows researchers to explore new compounds with potential therapeutic benefits.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2